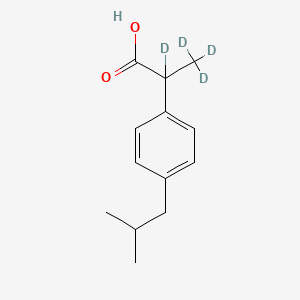
Ibuprofen-4d
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ibuprofen-4d is a derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). Ibuprofen is known for its analgesic, antipyretic, and anti-inflammatory properties. This compound has been developed to enhance the pharmacological profile of ibuprofen, offering improved efficacy and reduced side effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ibuprofen-4d involves several steps, starting from benzene. The key intermediate in the synthesis is 4’-isobutylacetophenone, which is obtained through a Friedel-Crafts acylation of isobutylbenzene. This intermediate is then converted to this compound through a series of reactions, including oxidation, reduction, and substitution reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous-flow chemistry has been employed to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Ibuprofen-4d undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Aluminium trichloride (AlCl3): Used in Friedel-Crafts acylation.
Hydrogen gas (H2): Used in reduction reactions.
Oxidizing agents: Used in oxidation reactions.
Major Products Formed
The major products formed from these reactions include intermediates such as 4’-isobutylacetophenone and the final product, this compound .
Aplicaciones Científicas De Investigación
Ibuprofen-4d has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and pathways.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent with improved efficacy and safety profiles.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
Ibuprofen-4d exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen-4d is similar to other NSAIDs, such as:
- Ibuprofen
- Naproxen
- Ketoprofen
- Fenoprofen
Uniqueness
This compound stands out due to its enhanced pharmacological profile, offering improved efficacy and reduced side effects compared to its parent compound, ibuprofen. It also has a safer profile in terms of toxicity and side effects .
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
210.30 g/mol |
Nombre IUPAC |
2,3,3,3-tetradeuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i3D3,10D |
Clave InChI |
HEFNNWSXXWATRW-RXGDOFHOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C1=CC=C(C=C1)CC(C)C)C(=O)O |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methoxy-1-|A-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12392358.png)
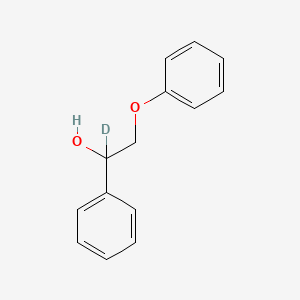
![(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12392374.png)
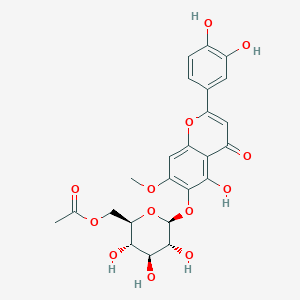
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392388.png)
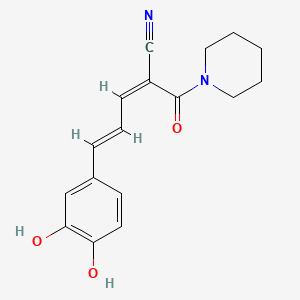
![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12392393.png)
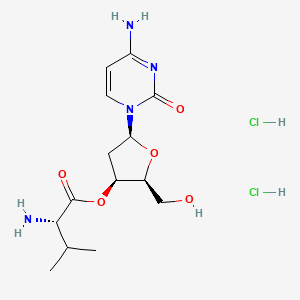
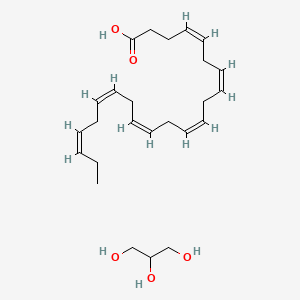
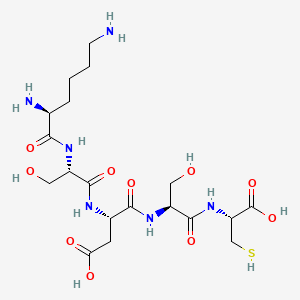
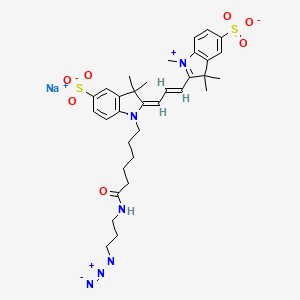
![N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12392412.png)
